

Comparison Guide: Ligand-Induced Activation of GPR55

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CL-55

Cat. No.: B606712

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This guide provides an objective comparison of the performance of various ligands in activating the G-protein coupled receptor 55 (GPR55), supported by experimental data.

Data Presentation

The following table summarizes the quantitative data on the efficacy and potency of different ligands in activating GPR55, as measured by intracellular calcium mobilization.

Ligand	Agonist/Antagonist	Assay Type	Cell Line	EC50 / IC50 (nM)	E _{max} (% of control)	Reference
L- α -lysophosphatidylinositol (LPI)	Agonist	Intracellular Ca ²⁺ mobilization	HEK293	1,500	100%	[1][2]
Δ 9-THC	Agonist	Intracellular Ca ²⁺ mobilization	hGPR55-HEK293	~3,000 - 5,000	Variable	[3]
JWH015	Agonist	Intracellular Ca ²⁺ mobilization	hGPR55-HEK293	~3,000	Variable	[3]
AM251	Agonist	Intracellular Ca ²⁺ mobilization	HEK-293	3,300	Not specified	[1]
SR141716A (Rimonabant)	Agonist/Antagonist	Intracellular Ca ²⁺ mobilization	HEK-293	3,100	Not specified	[1][2][4]

Note: The activity of some ligands, such as SR141716A, can be controversial, with different studies reporting agonist or antagonist effects depending on the functional assay used.[2][4]

Experimental Protocols

1. Intracellular Calcium Mobilization Assay

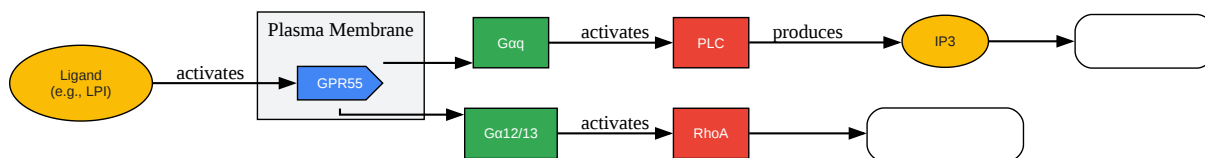
- Objective: To measure the ability of ligands to induce an increase in intracellular calcium concentration ([Ca²⁺]_i) through GPR55 activation.

- Cell Line: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing human GPR55 (hGPR55-HEK293).
- Methodology:
 - Cells are seeded in appropriate culture plates and grown to a suitable confluency.
 - Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at 37°C.
 - After loading, cells are washed with a physiological salt solution to remove extracellular dye.
 - Baseline fluorescence is recorded.
 - The test ligand is added to the cells, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.
 - The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
 - Data is typically normalized to the baseline fluorescence and expressed as a percentage of the maximal response to a control agonist.

Signaling Pathways & Experimental Workflows

GPR55 Signaling Pathway

Upon activation by an agonist, GPR55 can couple to multiple G proteins, including Gq and G12/13, to initiate downstream signaling cascades.^{[3][4]} A key pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.^[3] Another significant pathway involves the activation of the small GTPase RhoA.^{[1][3]}

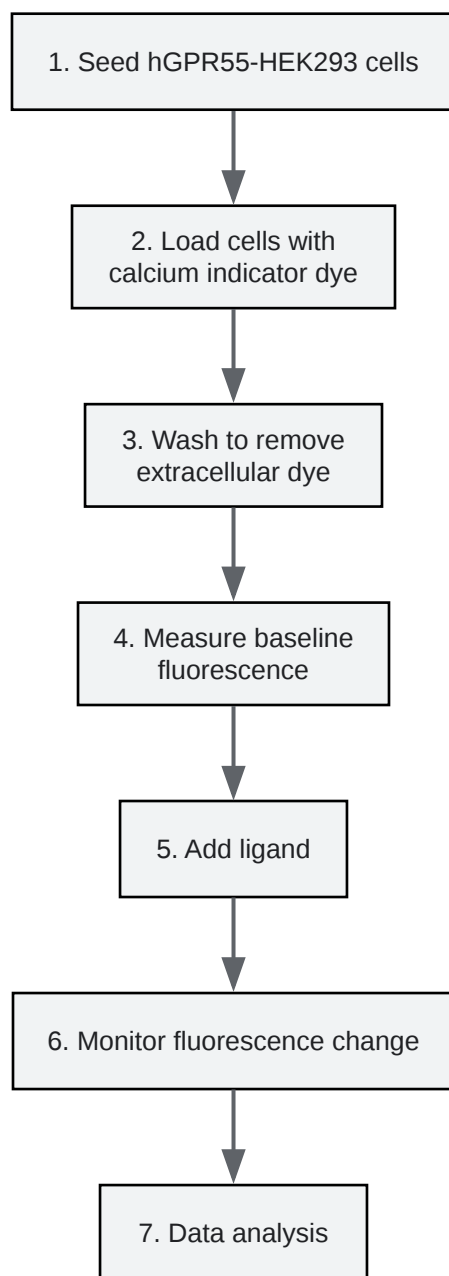


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Caption: GPR55 signaling pathways upon ligand binding.

Experimental Workflow: Calcium Mobilization Assay

The following diagram illustrates the key steps in a typical intracellular calcium mobilization experiment.



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Caption: Workflow for a typical calcium mobilization assay.

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References

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